
3-O-Benzyl-1,2-O-isopropylidene-6-O-pivaloyl-a-D-glucofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Benzyl-1,2-O-isopropylidene-6-O-pivaloyl-α-D-glucofuranose: is a synthetic derivative of glucose This compound is characterized by the presence of benzyl, isopropylidene, and pivaloyl groups attached to the glucose molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-1,2-O-isopropylidene-6-O-pivaloyl-α-D-glucofuranose typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using isopropylidene and benzyl groups. This step is crucial to prevent unwanted reactions at these sites.
Pivaloylation: The protected glucose derivative is then reacted with pivaloyl chloride in the presence of a base such as pyridine to introduce the pivaloyl group at the 6-O position.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the isopropylidene group, converting it back to hydroxyl groups.
Substitution: The benzyl and pivaloyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Deprotected glucose derivatives.
Substitution: Various substituted glucose derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: It serves as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology:
Glycosylation Studies: It is used in studies related to glycosylation processes, which are crucial in cell biology and biochemistry.
Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry:
Material Science: It is used in the development of novel materials with specific properties, such as biocompatibility and biodegradability.
Wirkmechanismus
The mechanism of action of 3-O-Benzyl-1,2-O-isopropylidene-6-O-pivaloyl-α-D-glucofuranose is primarily related to its ability to act as a protecting group in organic synthesis. By protecting specific hydroxyl groups, it allows for selective reactions at other sites on the glucose molecule. This selective protection and deprotection are crucial in the synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
- 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
- 1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-α-D-glucofuranose
- 3-O-Benzyl-1,2-O-isopropylidene-α-D-allofuranose
Comparison:
- Structural Differences: The presence of different protecting groups (e.g., pivaloyl vs. benzyl) and their positions on the glucose molecule distinguish these compounds.
- Reactivity: The reactivity of these compounds varies based on the protecting groups, influencing their suitability for specific synthetic applications.
- Applications: While all these compounds are used in organic synthesis, their specific applications may differ based on their structural properties and reactivity.
Eigenschaften
Molekularformel |
C21H30O7 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
[2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H30O7/c1-20(2,3)19(23)25-12-14(22)15-16(24-11-13-9-7-6-8-10-13)17-18(26-15)28-21(4,5)27-17/h6-10,14-18,22H,11-12H2,1-5H3 |
InChI-Schlüssel |
KMMVVQAPTKQUJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2C(C(OC2O1)C(COC(=O)C(C)(C)C)O)OCC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


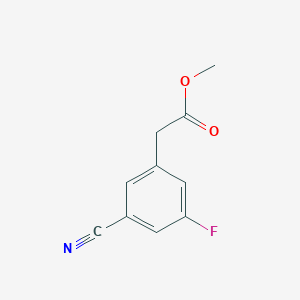
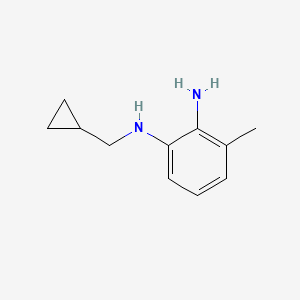
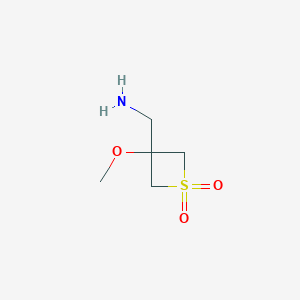



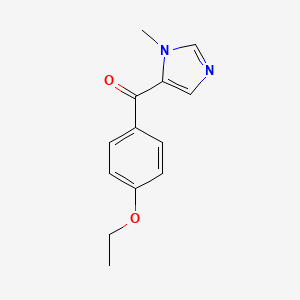
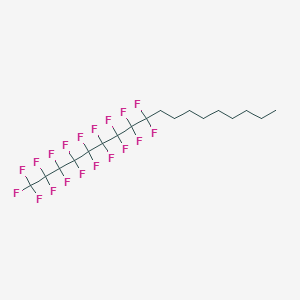



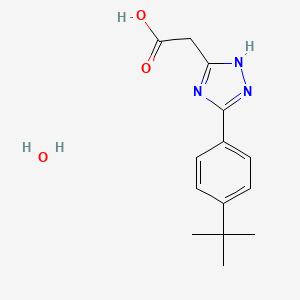
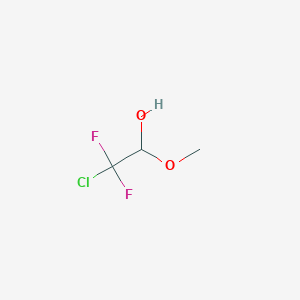
![2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide](/img/structure/B12086194.png)
